ethyl 8-(4-biphenyl)-8-oxooctanoate
Overview
Description
ethyl 8-(4-biphenyl)-8-oxooctanoate is a chemical compound known for its unique structure and potential applications in various fields It is an ester derivative, characterized by the presence of a biphenyl group attached to a heptanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-(4-biphenyl)-8-oxooctanoate typically involves the esterification of 7-(4-biphenyl)carbonylheptanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: ethyl 8-(4-biphenyl)-8-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: 7-(4-biphenyl)carbonylheptanoic acid.
Reduction: 7-(4-biphenyl)carbonylheptanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
ethyl 8-(4-biphenyl)-8-oxooctanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 8-(4-biphenyl)-8-oxooctanoate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the active biphenyl compound. This biphenyl moiety can then interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Ethyl 7-(4-phenyl)carbonylheptanoate: Similar structure but with a phenyl group instead of a biphenyl group.
Methyl 7-(4-biphenyl)carbonylheptanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 7-(4-biphenyl)carbonylhexanoate: Similar structure but with a shorter hexanoate chain.
Uniqueness: ethyl 8-(4-biphenyl)-8-oxooctanoate is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties. This biphenyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 8-oxo-8-(4-phenylphenyl)octanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c1-2-25-22(24)13-9-4-3-8-12-21(23)20-16-14-19(15-17-20)18-10-6-5-7-11-18/h5-7,10-11,14-17H,2-4,8-9,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPVUBIDRJQHMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472539 | |
Record name | Ethyl 7-(4-biphenyl)carbonylheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362669-47-4 | |
Record name | Ethyl 7-(4-biphenyl)carbonylheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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